3,4-Dehydro-L-proline

Descripción general

Descripción

3,4-Dehydro-L-proline acts a prolyl-t-RNA synthetase.

Aplicaciones Científicas De Investigación

Oxidation and Metabolism Studies

3,4-Dehydro-DL-proline, a toxic analogue of L-proline, is used to study the uptake and metabolism of amino acids in bacteria like Escherichia coli. This compound is oxidized by membrane fractions containing D-alanine dehydrogenase, which plays a role in the metabolism of D-amino acids and their analogues (Deutch, 2004).

Prolyl Hydroxylase Activity

Research involving 3,4-dehydro-D,L-proline has shown its influence on prolyl hydroxylase activity. This enzyme is crucial for collagen synthesis, and the compound reduces hydroxyproline content in plant tissues, leading to increased ascorbic acid content, suggesting its role in proline hydroxylation (Gara, Tommasi, Liso, & Arrigoni, 1991).

Collagen Synthesis

L-3,4-dehydroproline specifically affects collagen synthesis in mammalian cell cultures. It inhibits the incorporation of other amino acids into collagen, indicating its targeted action on this vital protein (Kerwar & Felix, 1976).

Substrate Selectivity in Proline Hydroxylases

Studies on microbial proline hydroxylases have revealed that 3,4-dehydro-L-proline is hydroxylated in a regio- and stereospecific manner. This highlights its utility in understanding the substrate specificities of these enzymes (Shibasaki et al., 1999).

Conformational Properties

3,4-Dehydroproline analogues are studied for their conformational properties. For instance, research on this compound derivatives investigates their effects on the conformational properties of proline, such as ring pucker and cis/trans isomerization rates, which are important in protein stability and folding (Hofman et al., 2019).

Microbial Production and Metabolism

L-proline analogues like this compound are used to study cellular metabolism and macromolecule synthesis regulation. Their role in microbial production and metabolism of amino acids is a significant area of research, especially in biotechnological applications (Bach & Takagi, 2013).

Enzymatic Synthesis Applications

Research into the substrate specificity of proline hydroxylases has demonstrated that this compound can be used as an efficient substrate in enzymatic reactions. This aspect is crucial in understanding and harnessing enzymatic processes for synthetic applications (Baldwin et al., 1994).

Mecanismo De Acción

Target of Action

3,4-Dehydro-L-proline primarily targets prolyl-t-RNA synthetase and acts as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis and is an alternate substrate of the amino acid oxidase, NikD . It also inhibits collagen secretion by chondrocytes .

Mode of Action

This compound interacts with its targets by acting as a substrate and inhibitor. It inhibits the biosynthesis of extensins, a family of hydroxyproline-rich glycoproteins (HRGPs) that are important for plant growth and various developmental processes . It also serves as an alternate substrate for the enzyme NikD, an amino acid oxidase .

Biochemical Pathways

The compound plays a significant role in the hydroxylation of proline by prolyl-4-hydroxylases . This process is crucial for the function of HRGPs, particularly extensins . By inhibiting this process, this compound can reveal the functions of HRGPs .

Pharmacokinetics

It is known that the compound is a powder form , suggesting that it could be administered orally or intravenously. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Inhibiting the prolyl-4-hydroxylases with this compound results in a vacuolar-type of cell death in roots . This highlights the important role of HRGPs in root hair development and root growth . It also causes an increase in the number of nuclei with damaged DNA in the roots that have been treated with this compound compared to the control .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is slightly soluble in water and more soluble in ethanol and acidic solutions . This suggests that the pH and solvent environment could impact its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

3,4-Dehydro-L-proline is known to interact with a variety of enzymes, proteins, and other biomolecules. It acts as a prolyl-t-RNA synthetase . It is used as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit collagen secretion by chondrocytes . In plant cells, it has been observed to induce programmed cell death in the roots of Brachypodium distachyon .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is a potent inhibitor of prolyl-4-hydroxylase activity, resulting in the rapid and irreversible inactivation of prolyl-4-hydroxylase . This inhibition can affect the hydroxylation of proline by the prolyl-4-hydroxylases, a key process in the function of hydroxyproline-rich glycoproteins .

Propiedades

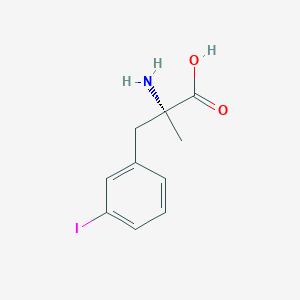

IUPAC Name |

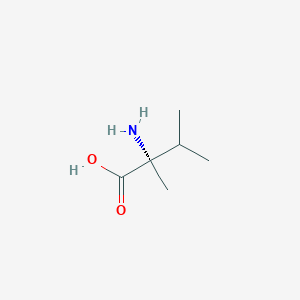

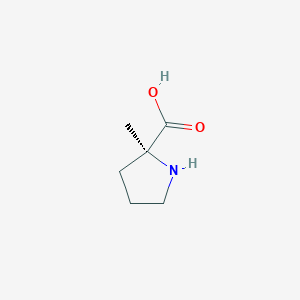

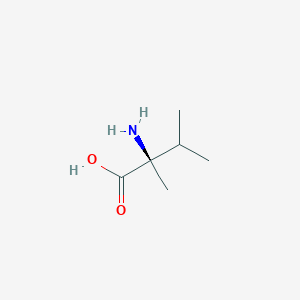

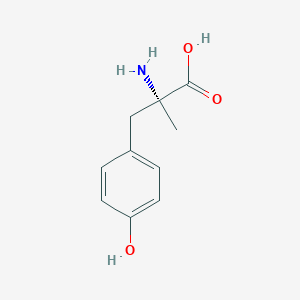

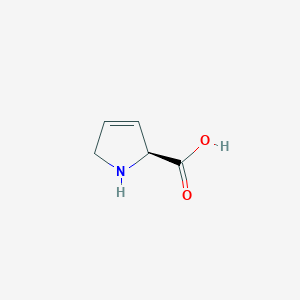

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGHIGVFLOPEHJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193444 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4043-88-3 | |

| Record name | 3,4-Dehydro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4-Dehydro-L-proline acts as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme responsible for the hydroxylation of proline residues in proteins, particularly in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs) [, , , , ].

A: Inhibiting prolyl 4-hydroxylase with DHP disrupts the proper formation of HRGPs, leading to abnormal cell wall structure and function in plants. This manifests as impaired cell wall assembly, reduced osmotic stability, and inhibited cell division in plant cells [, ]. In the roots of Brachypodium distachyon, DHP treatment induced morphological and ultrastructural changes characteristic of vacuolar-type cell death [].

A: Yes, research indicates that DHP can significantly reduce the incidence of fire blight infection caused by Erwinia amylovora in immature pear fruits []. Furthermore, DHP has demonstrated the ability to inhibit biofilm formation and induce dispersal of preformed biofilms in both streptomycin-sensitive and -resistant strains of E. amylovora [].

ANone: The molecular formula of this compound is C5H7NO2, and its molecular weight is 113.11 g/mol.

A: Yes, a study employed ab initio calculations to investigate the enantio-selective magnetic-field-induced second harmonic generation (MFISHG) in various chiral systems, including this compound. This research explored the influence of electron correlation, basis set size, and magnetic gauge origin on the calculated properties [].

A: While the precise SAR is not fully elucidated in the papers, the structural similarity of this compound to proline is crucial. This similarity allows it to bind to prolyl 4-hydroxylase, likely competing with proline and preventing the enzyme from hydroxylating proline residues in HRGPs [, , ].

A: Yes, research with E. coli showed that D-alanine dehydrogenase specifically oxidizes 3,4-dehydro-D-proline and not the L-isomer []. This suggests a stereospecific interaction with certain enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.